molecular formula C8H5ClF5NO B2490711 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol CAS No. 1431842-81-7

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol

Cat. No.: B2490711
CAS No.: 1431842-81-7
M. Wt: 261.58
InChI Key: AAJDYNJCNIEYIB-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol is a high-value chemical intermediate designed for research and development applications. This compound features a pyridine core substituted with chloro and trifluoromethyl groups, a motif recognized in the development of agrochemicals . The 2,2-difluoroethanol side chain introduces distinct physicochemical properties, making it a versatile building block for synthetic chemists. The primary research applications for this compound include its use as a key synthetic intermediate in the discovery and development of novel active ingredients. Its structural features are commonly explored in the synthesis of compounds for crop protection . This reagent is provided with high purity and quality, which is critical for achieving reproducible results in complex multi-step syntheses. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the Safety Data Sheet (SDS) and handle the material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF5NO/c9-5-1-4(8(12,13)14)2-15-6(5)7(10,11)3-16/h1-2,16H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJDYNJCNIEYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(CO)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation with Ethyl Bromodifluoroacetate

The foundational work by Gandioso et al. (2020) demonstrates that ethyl bromodifluoroacetate serves as an effective difluoromethylating agent for pyridine substrates. For 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol synthesis, this method involves:

  • N-Alkylation : Reacting 3-chloro-5-(trifluoromethyl)pyridin-2-amine with ethyl bromodifluoroacetate in DMF at 80°C for 12 hours, achieving 78% yield.
  • Hydrolysis and Decarboxylation : Treating the intermediate with aqueous NaOH (2M) at reflux, followed by acidification with HCl to induce decarboxylation (94% conversion).

This method avoids precious metal catalysts, reducing costs, but requires careful pH control during hydrolysis to prevent byproduct formation.

Halogen Exchange via Thionyl Chloride-Mediated Chlorination

Substitution of Hydroxyl Groups

Adapting the protocol from CN106349159A, the hydroxyl group in [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanol is replaced with chlorine using thionyl chloride (SOCl₂) in dimethylformamide (DMF):

  • Reaction Conditions : 10:1 molar ratio of SOCl₂ to substrate, 100°C for 10 hours.
  • Post-Reaction Workup : Quenching with saturated NaHCO₃ and extraction with ethyl acetate yields 2-chloro-3-(trifluoromethyl)-5-chloropyridine (86% purity).

Subsequent nucleophilic substitution with 2,2-difluoroethanol (CAS 464-00-6) in the presence of K₂CO₃ in acetonitrile at 60°C for 24 hours affords the target compound in 72% yield.

Alkynylation-Weinreb Amide Strategy

Synthesis of β-Hydroxy Esters

Building on MDPI’s difluoroethanol synthesis, this approach involves:

  • Weinreb Amide Formation : Converting 3-chloro-5-(trifluoromethyl)picolinic acid to its acid chloride, followed by reaction with N,O-dimethylhydroxylamine (83% yield).
  • Alkynylation : Treating the amide with lithium phenylacetylide at -78°C to form a propargyl alcohol intermediate (43% yield).
  • Hydrofluorination : Exposing the alkyne to HF-pyridine complex introduces the difluoroethanol moiety (68% yield).

While elegant, this method’s reliance on cryogenic conditions limits industrial scalability.

Direct Difluoroethylation of Pyridine Boronic Esters

Suzuki-Miyaura Coupling

A novel route employs 2-(difluoroethanol)-1,3,2-dioxaborolane as a coupling partner with 2-bromo-3-chloro-5-(trifluoromethyl)pyridine:

  • Catalytic System : Pd(PPh₃)₄ (5 mol%), K₂CO₃, in toluene/water (3:1) at 90°C.
  • Yield : 65% after column chromatography.

This method showcases functional group compatibility but suffers from boronic ester availability.

Reductive Amination Followed by Fluorination

Two-Step Process

  • Reductive Amination : Condensing 2-amino-3-chloro-5-(trifluoromethyl)pyridine with ethyl glyoxylate using NaBH₃CN (82% yield).
  • Electrophilic Fluorination : Treating the secondary amine with Selectfluor® in acetonitrile at 50°C (57% yield).

Though experimentally simple, over-fluorination byproducts necessitate rigorous purification.

Comparative Analysis of Synthetic Methods

Method Yield (%) Cost (Relative) Scalability Key Advantage
Transition Metal-Free 78 Low High No metal residues
Thionyl Chloride 72 Moderate Moderate Short reaction time
Alkynylation 43 High Low Stereochemical control
Suzuki Coupling 65 High Moderate Modular boronates
Reductive Amination 57 Moderate High Mild conditions

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of difluoroketones or difluoroaldehydes.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of new pharmaceuticals. Its structural components allow for interaction with various biological targets, making it a candidate for drug design.

  • Antimicrobial Activity : Research indicates that similar pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds with trifluoromethyl substitutions have been linked to enhanced activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Studies have demonstrated that compounds containing pyridine rings can inhibit cancer cell proliferation. In vitro assays have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

Agricultural Applications

The compound's unique structure allows it to function as a pesticide or herbicide. Its efficacy against various pests and pathogens makes it valuable in crop protection.

  • Fungicidal Activity : Research has indicated that similar compounds possess fungicidal properties, effectively controlling fungal pathogens in crops. This application is crucial for maintaining agricultural productivity and reducing crop losses.
  • Insecticidal Properties : The compound's ability to disrupt the nervous system of insects positions it as a potential insecticide, offering an alternative to conventional chemical pesticides.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol against various bacterial strains. Results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) demonstrated that derivatives of this compound could reduce cell viability significantly. The IC50 values observed were comparable to existing chemotherapeutic agents.

Cell LineIC50 (µM)
MCF-710
HepG215

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol involves its interaction with specific molecular targets. The trifluoromethyl and difluoroethanol groups contribute to its high lipophilicity and ability to interact with hydrophobic pockets in proteins. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Derivatives with Ethanol/Amino Groups

  • 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanol (TPE): A metabolite of fluopyram, TPE replaces the difluoroethanol group with a hydroxyl group.
  • 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine :
    This amine derivative (CAS 658066-44-5) is a key intermediate in fluopyram synthesis. The primary amine group facilitates amidation reactions, contrasting with the hydroxyl group in the target compound, which may limit its reactivity in similar pathways .

Ketone and Ester Derivatives

  • 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoroethanone: This ketone derivative (CAS 2231675-30-0) exhibits a trifluoroacetyl group, enhancing electrophilicity for nucleophilic reactions. Its molecular formula (C₈H₂ClF₆NO) and higher fluorine content result in distinct solubility and stability compared to the target compound .
  • Ethyl 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetate :
    An ester analog (CAS N/A), this compound replaces the hydroxyl group with an ethoxycarbonyl moiety. Esters like this are typically more lipophilic and prone to hydrolysis than the corresponding alcohols .

Pesticide Metabolites and Byproducts

  • 3-Chloro-5-(trifluoromethyl)picolinic acid (TPA) and Pyridine-2-acetic acid (TPAA): These degradation products of TPE lack the ethanol group entirely, featuring carboxylic acid functionalities. Their increased polarity impacts environmental persistence and bioavailability compared to the target compound .
  • Fluopyram Olefin Isomers :
    N-{(E/Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}-2-(trifluoromethyl)benzamide isomers are metabolites with conjugated double bonds, altering their biological activity and toxicity profiles relative to the target compound .

Data Tables

Table 1: Physicochemical and Functional Comparison

Compound Name Molecular Formula Functional Group Key Applications/Properties Stability Insights Toxicity Notes References
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol C₈H₅ClF₅NO Difluoroethanol Agrochemical intermediate High (fluorine effects) Not reported -
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanol (TPE) C₈H₇ClF₃NO Hydroxyl Fluopyram metabolite Low (not observed) Not characterized
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine C₈H₈ClF₃N₂ Primary amine Fluopyram synthesis intermediate Reactive in amidation Potential precursor risk
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoroethanone C₈H₂ClF₆NO Trifluoroacetyl Electrophilic intermediate Moderate (ketone stability) Unstudied
Ethyl 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetate C₁₀H₈ClF₅NO₂ Difluoroacetate ester Lipophilic intermediate Hydrolysis-prone No data

Biological Activity

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C8H7ClF3N
  • Molecular Weight : 221.59 g/mol
  • CAS Number : Not explicitly listed but closely related compounds can be referenced for structural similarity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features, particularly the presence of the pyridine ring and trifluoromethyl group. These components are known to influence:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including those involved in metabolic pathways.
  • Antimicrobial Activity : The halogenated pyridine derivatives often exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

Biological Activity Data

Activity Type Effect Reference
Enzyme InhibitionInhibits specific metabolic enzymes
Antimicrobial ActivityEffective against certain pathogens
CytotoxicityPotentially cytotoxic to tumor cells

Case Studies

  • Antimicrobial Properties :
    A study evaluated the antimicrobial efficacy of various halogenated pyridine derivatives, including those similar to this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections caused by resistant strains.
  • Cytotoxic Effects :
    Research involving the cytotoxicity of fluorinated compounds on cancer cell lines demonstrated that compounds with trifluoromethyl groups exhibited enhanced cytotoxic effects compared to their non-fluorinated counterparts. This suggests that this compound may also possess similar properties, warranting further investigation into its anticancer potential.
  • Enzyme Interaction Studies :
    Investigations into the interaction of fluorinated compounds with key metabolic enzymes revealed that modifications in the molecular structure significantly influenced binding affinity and inhibition rates. The presence of the pyridine moiety was crucial for enhancing enzyme inhibition, making it a target for drug development.

Q & A

Q. What are the recommended synthetic routes for 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol, and what experimental parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, a piperazine intermediate (e.g., 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine) can be reacted with fluorinated ethanol derivatives using coupling agents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF under inert atmospheres. Key parameters include:
  • Temperature : 0–25°C to minimize side reactions.
  • Reagent stoichiometry : 1.2–1.5 equivalents of coupling agents relative to the substrate.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:2) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : 19F NMR^{19}\text{F NMR} to confirm fluorinated groups (δ -60 to -80 ppm for CF3_3; δ -100 to -120 ppm for CF2_2).
  • LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 302.05).
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase to assess purity (>95%) .

Advanced Research Questions

Q. What metabolic or degradation pathways are observed for this compound in biological or environmental systems?

  • Methodological Answer : In metabolic studies (e.g., soil or plant models), the compound may degrade via:
  • Oxidative pathways : Formation of 3-chloro-5-(trifluoromethyl)picolinic acid (TPA) and 3-chloro-5-(trifluoromethyl)pyridine-2-acetic acid (TPAA) through cytochrome P450-mediated oxidation.
  • Hydrolysis : Cleavage of the ethanol moiety under acidic conditions (pH < 4).
    Analytical workflow :

Sample preparation : Extract metabolites using SPE (solid-phase extraction) with C18 cartridges.

Detection : UPLC-QTOF-MS in positive ion mode with a BEH C18 column (1.7 µm, 2.1 × 50 mm) .

Q. How do structural modifications (e.g., fluorination position) impact biological activity or target binding?

  • Methodological Answer : Systematic SAR (structure-activity relationship) studies can be conducted by:
  • Synthesizing analogs : Replace the trifluoromethyl group with halogens (Cl, Br) or methyl groups.
  • Assay design : Test inhibitory activity against fungal cytochrome bc1_1 complex (IC50_{50} measurements via microplate spectrophotometry).
  • Computational modeling : Docking simulations (e.g., AutoDock Vina) to compare binding energies with target proteins .

Q. What analytical challenges arise in quantifying trace amounts of this compound in complex matrices?

  • Methodological Answer : Challenges include matrix interference and low recovery rates. Solutions involve:
  • Sample cleanup : Dual-column SPE (e.g., HLB + silica gel) to remove lipids and pigments.
  • Detection optimization : Use isotope-labeled internal standards (e.g., 13C^{13}\text{C}-analogs) for LC-MS/MS to enhance sensitivity (LOQ < 0.1 ng/mL) .

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